

What are the basic chemical properties of Eleutheroside B1?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eleutheroside B1*

Cat. No.: *B242309*

[Get Quote](#)

Eleutheroside B1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside B1, a naturally occurring coumarin glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the basic chemical properties of **Eleutheroside B1**, detailed experimental protocols for its analysis, and an exploration of its role in relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Chemical Properties of Eleutheroside B1

Eleutheroside B1 is chemically distinct from Eleutheroside B (also known as Syringin), which is a phenylpropanoid glycoside. It is crucial to differentiate between these two compounds to ensure accurate research and development.

Quantitative Data Summary

Property	Value	Source(s)
Chemical Formula	C ₁₇ H ₂₀ O ₁₀	[1][2]
Molecular Weight	384.34 g/mol	[1][2]
IUPAC Name	6,8-dimethoxy-7- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxychromen-2-one	[1]
CAS Number	16845-16-2	[1][2]
Predicted Water Solubility	4.98 g/L	
Solubility in DMSO	75 mg/mL (Sonication recommended)	
Physical Appearance	White to Off-White Solid	[3]
Purity	95%~99% (Commercially available)	[2]
Storage	Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.	[2]

Experimental Protocols

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of **Eleutheroside B1** can be elucidated using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Methodology:

- Sample Preparation: Dissolve a pure sample of **Eleutheroside B1** in a suitable deuterated solvent, such as DMSO-d₆.

- 1D NMR Spectra Acquisition:
 - Acquire a ^1H NMR spectrum to identify the proton signals and their multiplicities.
 - Acquire a ^{13}C NMR spectrum and a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to determine the number and types of carbon atoms (CH_3 , CH_2 , CH , and quaternary carbons).
- 2D NMR Spectra Acquisition:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling correlations, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ^1H and ^{13}C atoms (typically over 2-3 bonds), which is crucial for assembling the molecular fragments.
- Data Analysis: Integrate the data from all spectra to assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of **Eleutheroside B1**.

Expected Spectral Data: The ^1H NMR spectrum will show signals corresponding to the aromatic protons of the coumarin core, methoxy groups, and the protons of the glucose moiety. The ^{13}C NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and the carbons of the glucose unit. PhytoBank provides access to the ^{13}C NMR spectrum of **Eleutheroside B1** (ID: PHY0031198) which can be used as a reference.^[4]

Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of **Eleutheroside B1** in various samples, including plant extracts and biological matrices.

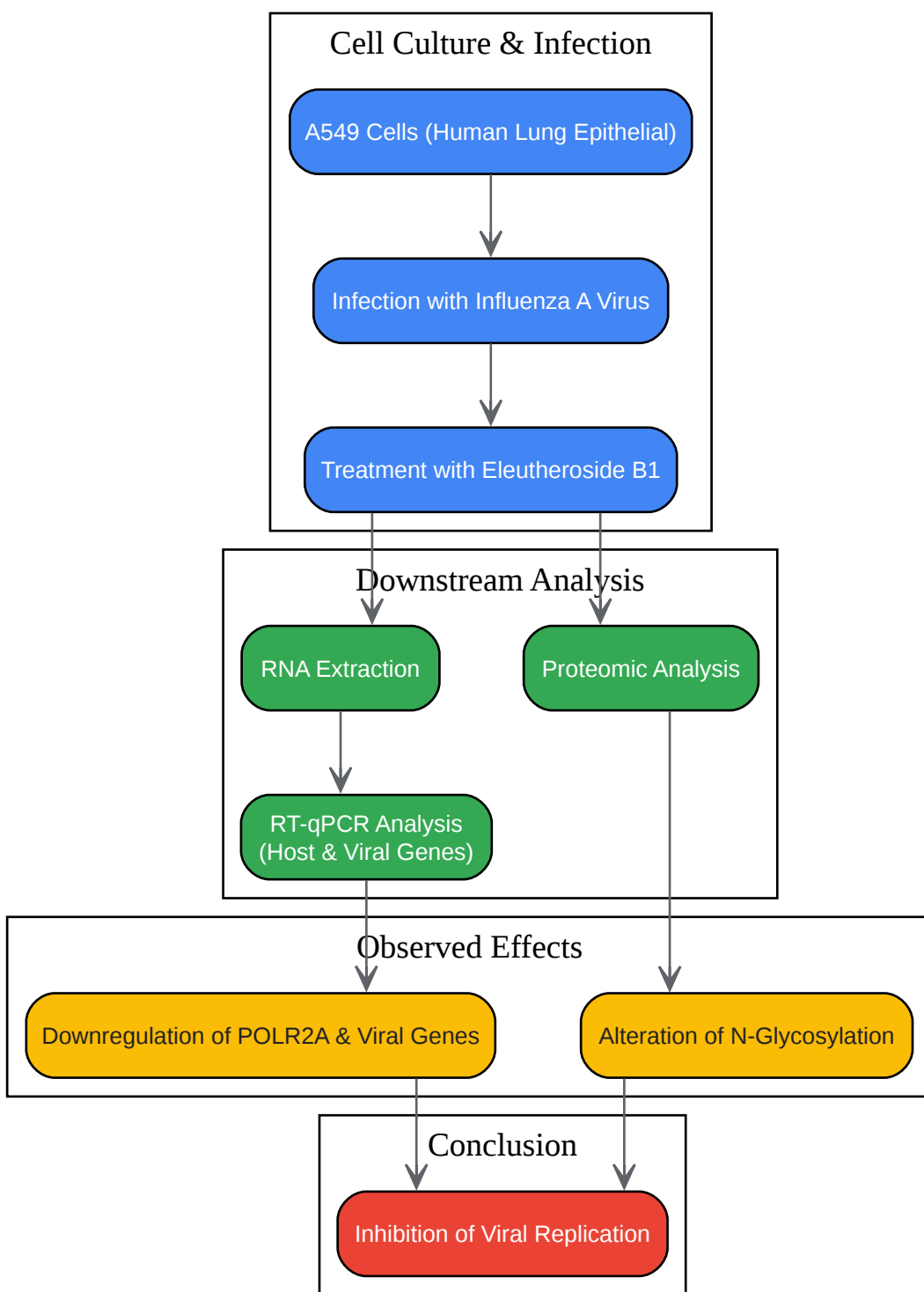
Methodology:

- **Chromatographic System:** A standard HPLC system equipped with a UV detector is suitable.
- **Column:** A C18 reversed-phase column is commonly used for the separation of **Eleutherosides**.
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile and water is often employed. The specific gradient program should be optimized to achieve good separation from other components in the sample matrix.
- **Detection:** UV detection at a wavelength of approximately 220 nm is typically used for **Eleutheroside B1**.
- **Standard Preparation:** Prepare a series of standard solutions of **Eleutheroside B1** of known concentrations in a suitable solvent (e.g., methanol).
- **Sample Preparation:** The sample preparation method will vary depending on the matrix. For plant material, an extraction with a suitable solvent (e.g., 50% methanol) followed by filtration is common.
- **Calibration and Quantification:** Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and quantify the amount of **Eleutheroside B1** by comparing its peak area to the calibration curve.

Signaling Pathway Involvement: Anti-Influenza Activity

Eleutheroside B1 has been shown to exhibit anti-influenza activity through a mechanism involving the host cell's machinery. Specifically, it targets RNA Polymerase II Subunit A (POLR2A) and affects N-glycosylation processes, which are crucial for viral replication.

Visualizing the Experimental Workflow for Investigating Anti-Influenza Activity

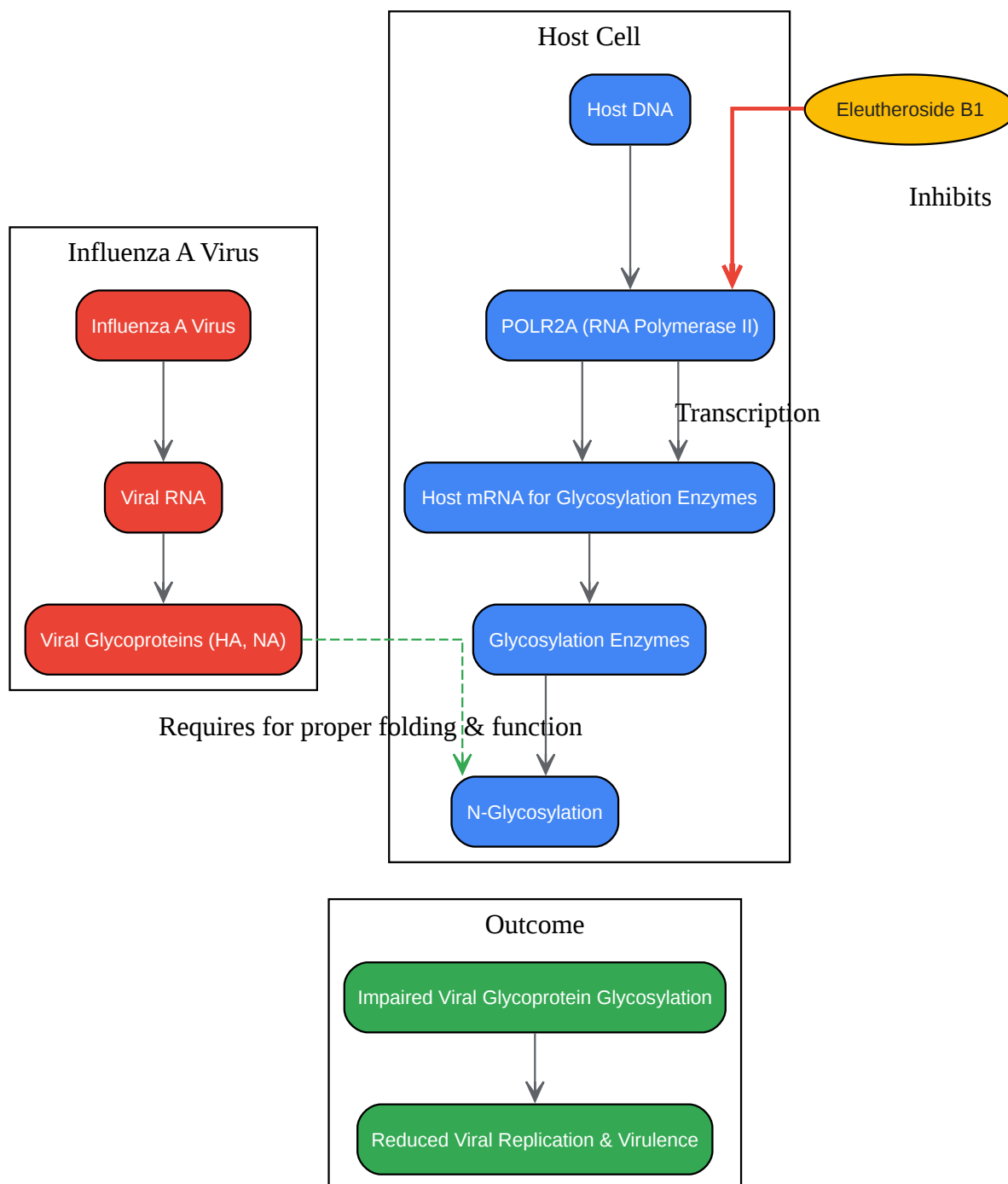


[Click to download full resolution via product page](#)

Caption: Experimental workflow to study the anti-influenza activity of **Eleutheroside B1**.

Proposed Signaling Pathway of Eleutheroside B1 in Influenza A Virus Infection

N-linked glycosylation is a critical post-translational modification for the proper folding and function of influenza virus surface glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA). These glycans can also shield antigenic sites from the host's immune response. **Eleutheroside B1**'s interference with POLR2A, the catalytic subunit of RNA polymerase II, can disrupt the transcription of host genes that are essential for viral replication and the glycosylation process.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Eleutheroside B1**'s anti-influenza activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eleutheroside B1 | C₁₇H₂₀O₁₀ | CID 12302278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16845-16-2 | Eleutheroside B1 [phytopurify.com]
- 3. ELEUTHEROSIDE B CAS#: 118-34-3 [m.chemicalbook.com]
- 4. PhytoBank: ¹³C NMR Spectrum (PHY0031198) [phytobank.ca]
- To cite this document: BenchChem. [What are the basic chemical properties of Eleutheroside B1?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b242309#what-are-the-basic-chemical-properties-of-eleutheroside-b1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com